(S)-7-Chlorochroman-4-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as its CAS registry number. It may also include information about the compound’s occurrence in nature or its commercial uses .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances, its stability under various conditions, and any catalysts that may affect its reactions .Physical and Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acid-base behavior. Spectroscopic properties, such as its UV-visible, IR, and NMR spectra, may also be analyzed .Scientific Research Applications
Synthesis and Chemical Reactivity
- Amination Reagents for Heteroaromatic Bonds: Chloroamine serves as an efficient amination reagent for the heteroaromatic C-H bond of azole under copper catalysis, even at room temperature, facilitating rapid and concise construction of aminoazoles significant in biological and medicinal chemistry (Kawano et al., 2010).
Environmental and Analytical Applications
- Organic Chloramine Analysis: Techniques involving atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), along with tandem mass spectrometry (MS^n), are used to study the mechanism of chlorination of amines and develop methods for the qualitative and quantitative determination of organic chloramines, highlighting the application in environmental monitoring and analysis (Takáts et al., 2001).
Materials Science and Drug Delivery
- Macromolecular Prodrug Carriers: Oxidized cellulose, a biocompatible and bioresorbable polymer, has been investigated as a prodrug carrier for amine drugs, demonstrating the utility of chloroamine compounds in developing drug delivery systems (Zhu et al., 2001).
Pharmacology and Medicinal Chemistry
- Immunomodulatory Properties: Hydroxychloroquine, a lysosomotropic amine, exhibits immunosuppressive properties partly by interfering with antigen processing and blocking T-cell activation, showcasing the potential therapeutic applications of amine compounds in immunology (Goldman et al., 2000).
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound are typically determined through laboratory testing and are summarized in a material safety data sheet (MSDS). This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact, as well as precautions for handling and storage .
Future Directions
Properties
IUPAC Name |
(4S)-7-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKIHNNHMAAWPC-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.